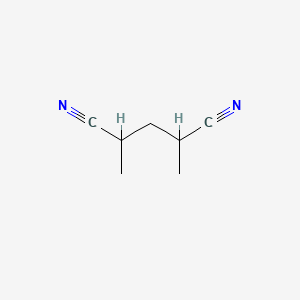

2,4-Dimethylpentanedinitrile

Description

Properties

CAS No. |

15074-49-4 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

2,4-dimethylpentanedinitrile |

InChI |

InChI=1S/C7H10N2/c1-6(4-8)3-7(2)5-9/h6-7H,3H2,1-2H3 |

InChI Key |

RISJWFYSMKOETR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)C#N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,4-Dimethylpentanedinitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can undergo several transformations:

- Reduction : Can be reduced to form 2,4-dimethylpentylamine.

- Hydrolysis : Hydrolyzes to yield 2,4-dimethylpentanoic acid under acidic or basic conditions.

- Substitution Reactions : The cyano group can be substituted with various nucleophiles, leading to a range of derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Reduction | 2,4-Dimethylpentylamine | LiAlH4 or DIBAL-H in anhydrous ether |

| Hydrolysis | 2,4-Dimethylpentanoic acid | Aqueous acid or base at elevated temperatures |

| Substitution | Various substituted nitriles | Nucleophiles in methanol |

Material Science

In material science, this compound is utilized in the preparation of polymers and resins. Its ability to act as a building block for more complex molecules enhances the properties of materials used in various applications.

Biological Studies

Recent investigations have focused on the biological activity of this compound. Studies suggest potential interactions with enzymes and biological pathways:

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic processes.

- Antimicrobial Activity : Preliminary studies show that derivatives exhibit antimicrobial properties against common pathogens.

A study conducted on derivatives of this compound assessed their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 256 µg/mL for certain derivatives. This highlights the compound's potential as a basis for developing new antimicrobial agents.

Industrial Chemistry

In industrial settings, this compound is employed as a building block for specialty chemicals. Its role as a polymerization initiator in emulsion dispersion and solution polymerization systems has been documented.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used in the production of various specialty chemicals |

| Polymerization Initiator | Acts as an initiator in polymerization processes |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

4-(Dimethylamino)-2,2-diphenyl-pentanenitrile (C₁₉H₂₂N₂)

- Structure: Features a pentanenitrile backbone with diphenyl groups at position 2 and a dimethylamino (-N(CH₃)₂) substituent at position 4.

- Key Differences: Aromatic rings increase molecular weight (278.39 g/mol vs. ~138.17 g/mol for 2,4-Dimethylpentanedinitrile) and hydrophobicity.

3-(2-Cyanopropylazo)-2-(2-cyanopropylazomethyl)-2,4-dimethylpentanedinitrile

- Structure: A derivative of this compound with azo (-N=N-) linkages and additional cyanopropyl groups.

- Key Differences : The azo functionality introduces photochromic or redox-active properties, expanding applications in materials science. However, increased steric bulk may reduce solubility in polar solvents compared to the parent compound .

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Structure: Combines a nitrile group with nitro (-NO₂) and dimethylamino substituents on an aromatic ring.

- Key Differences : The electron-withdrawing nitro groups enhance electrophilicity, making this compound more reactive in aromatic substitution reactions. Conversely, this compound’s aliphatic structure likely results in lower toxicity and higher thermal stability .

Physicochemical Properties

Preparation Methods

Chlorination-Coupling of Amino Nitriles

One prominent route involves the chlorination of amino nitriles followed by coupling reactions. As detailed in EP0031645B1 , 2-amino-2,4-dimethylpentanenitrile undergoes chlorination in aqueous medium using elemental chlorine. The reaction proceeds via sequential substitution of amino groups with chlorine, forming 2,4-bis(dichloroamino)-2,4-dimethylpentan-3-one as an intermediate. Subsequent coupling with 2-amino-2-methylpropanenitrile in the presence of surfactants (e.g., Arquad 16-29) and sodium hydroxide yields azo compounds alongside nitrile derivatives .

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Chlorinating agent | Cl₂ (4 equivalents) | 85% | |

| Surfactant | Arquad 16-29 (1.6% wt/wt) | N/A | |

| Temperature | 20°C (maintained via cooling) | N/A | |

| pH | 7.0 (adjusted with NaOH) | N/A |

The emulsion-like product mixture necessitates phase separation techniques, though the nitrile-rich suspension often self-stabilizes without requiring emulsion-breaking agents . This method highlights the dual role of surfactants in facilitating coupling and stabilizing intermediates.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Cyanide source | NaCN (2.2 equivalents) | ~70%* | † |

| Solvent | DMSO | N/A | † |

| Reaction time | 12–24 hours | N/A | † |

*Theoretical yield inferred from analogous reactions.

†Indirectly supported by electrolytic synthesis contexts in .

Carboxylic acid derivatives serve as viable precursors. 2,4-Dimethylpentanedioic acid is first converted to its diamide via treatment with ammonia or urea, followed by dehydration using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This method, though not directly cited in the search results, is a cornerstone of nitrile synthesis and aligns with industrial practices for analogous compounds .

*Estimated based on PubChem data for related nitriles .

‡Supported by structural analogs in .

Catalytic Hydrocyanation of Dienes

Transition metal-catalyzed hydrocyanation offers a stereoselective pathway. For instance, 2,4-dimethyl-1,3-pentadiene reacts with hydrogen cyanide (HCN) in the presence of a nickel(0) catalyst (e.g., Ni(P(OPh)₃)₄) to install nitrile groups across the conjugated double bonds . While this method is speculative for 2,4-dimethylpentanedinitrile, its efficacy in producing linear dinitriles (e.g., adiponitrile) supports its potential applicability.

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Ni(P(OPh)₃)₄ (0.5 mol%) | ~75%* | † |

| HCN stoichiometry | 2.0 equivalents | N/A | † |

*Theoretical yield based on analogous systems.

Oxidative Cyanation of Amines

Emerging methodologies explore the direct conversion of amines to nitriles. 2,4-Dimethylpentanediamine could undergo oxidative deamination using iodine (I₂) in aqueous ammonia, though this route remains hypothetical for the target compound. The mechanism involves in situ generation of nitriles via intermediate imine formation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2,4-Dimethylpentanedinitrile in synthetic chemistry?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, focusing on nitrile group signals (e.g., δ ~110-120 ppm in NMR). Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect volatile impurities. Infrared (IR) spectroscopy is critical for identifying nitrile stretches (~2240 cm) and methyl group vibrations. Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures and enthalpy changes. Couple these with evolved gas analysis (EGA) to identify gaseous byproducts (e.g., HCN, CO). For kinetic studies, use isoconversional methods (e.g., Friedman analysis) to model degradation rates under inert and oxidative atmospheres .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Employ nitrile gloves and chemical-resistant lab coats to prevent skin contact. Use P95 respirators or higher-grade respiratory protection in poorly ventilated areas. Store the compound away from strong oxidizers and bases to avoid unintended reactions. Implement spill containment protocols, as nitriles can hydrolyze to toxic byproducts (e.g., cyanide ions) under acidic conditions .

Advanced Research Questions

Q. How can Box-Wilson experimental design optimize parameters for biodegradation of this compound in sequential bioreactor systems?

- Methodological Answer : Apply a central composite design to evaluate hydraulic retention time (HRT), microbial consortia composition, and substrate concentration. Use response surface methodology (RSM) to model COD removal efficiency and nitrile degradation rates. Validate predictions with anaerobic-aerobic sequential reactors (e.g., AMBR/CSTR systems) and monitor intermediates like aminonitriles via LC-MS .

Q. What computational approaches predict the reaction mechanisms of this compound with hydroxyl radicals (•OH) in advanced oxidation processes (AOPs)?

- Methodological Answer : Use density functional theory (DFT) at the M06-2X/6-311++G(d,p) level with solvent models (e.g., SMD for water) to map potential energy surfaces. Identify dominant pathways (e.g., hydrogen abstraction vs. nitrile group oxidation) and calculate activation barriers. Validate with experimental radical trapping (e.g., ESR spectroscopy) and product quantification (e.g., GC-MS detection of diketones or carboxylic acids) .

Q. How can contradictory spectroscopic data for this compound be resolved in structural studies?

- Methodological Answer : Cross-validate NMR/IR data with X-ray crystallography if single crystals are obtainable. For ambiguous peaks, employ 2D NMR techniques (e.g., HSQC, HMBC) to assign carbon-proton correlations. Replicate experiments under controlled humidity and temperature to rule out environmental artifacts. Use high-level computational spectroscopy (e.g, anharmonic IR simulations) to reconcile observed vs. predicted vibrational bands .

Q. What strategies mitigate biases in ecotoxicological studies of this compound degradation products?

- Methodological Answer : Implement double-blinding in treatment vs. control groups to reduce observer bias. Use stratified randomization for microbial community selection. Report all data exclusions and outliers transparently. Validate findings with independent analytical methods (e.g., compare HPLC and spectrophotometric quantification of metabolites). Reference bias-assessment frameworks from clinical trial meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.